molecular formula C10H10F3NO B183828 5-Methoxy-6-(trifluoromethyl)indoline CAS No. 178896-79-2

5-Methoxy-6-(trifluoromethyl)indoline

Cat. No.: B183828
CAS No.: 178896-79-2
M. Wt: 217.19 g/mol
InChI Key: MCSWKSCZARDPJX-UHFFFAOYSA-N
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Description

5-Methoxy-6-(trifluoromethyl)indoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(trifluoromethyl)indoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indoline core.

    Methoxylation: Introduction of the methoxy group at the 5-position of the indoline ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.

Common reagents used in these reactions include methanol for methoxylation and trifluoromethyl iodide for trifluoromethylation. The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions at the indoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted indolines with different functional groups.

Scientific Research Applications

5-Methoxy-6-(trifluoromethyl)indoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups enhance its binding affinity to various receptors and enzymes, modulating their activity. This compound may influence cellular processes such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)indoline: Lacks the methoxy group, affecting its reactivity and applications.

    5-Methoxy-6-chloroindoline: Substitution of trifluoromethyl with chlorine, leading to variations in its chemical behavior.

Uniqueness

5-Methoxy-6-(trifluoromethyl)indoline is unique due to the combined presence of methoxy and trifluoromethyl groups, which confer distinct chemical properties and enhance its potential for various applications. The trifluoromethyl group, in particular, increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other scientific research.

Properties

IUPAC Name

5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h4-5,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWKSCZARDPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458735
Record name 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178896-79-2
Record name 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 The indole (D8) (67.63 g, 0.315 mol) in glacial acetic acid (500 ml) was treated with sodium cyanoborohydride (40 g, 0.637 mol) at room temperature with stirring. After 3 h at room temperature the reaction mixture was diluted with water (500 ml) and basified with 40% aqueous NaOH with cooling. The mixture was then extracted with dichloromethane (3×500 ml) and the combined extracts were dried (Na2SO4) and evaporated to give the title compound (67.73 g, 99%) as an off-white solid.
Quantity
67.63 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

The indole (D10) (67.63 g, 0.315 mol) was treated with sodium cyanoborohydride (40 g, 0.637 mol) in glacial acetic acid (500 ml) as in the method of Description 1 to afford the title indoline (67.73 g, 99%) as an off-white solid.
Quantity
67.63 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-6-(trifluoromethyl)indoline
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5-Methoxy-6-(trifluoromethyl)indoline
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5-Methoxy-6-(trifluoromethyl)indoline
Reactant of Route 5
5-Methoxy-6-(trifluoromethyl)indoline
Reactant of Route 6
5-Methoxy-6-(trifluoromethyl)indoline

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